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Compound of Interest

(R)-tert-Butyl azepan-3-
Compound Name:
ylcarbamate

Cat. No.: B595382

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and applications of (R)-tert-Butyl azepan-3-ylcarbamate, a key chiral intermediate in the
development of novel therapeutics.

Core Molecular Data

(R)-tert-Butyl azepan-3-ylcarbamate is a carbamate-protected form of (R)-3-aminoazepane.
The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis,
particularly in peptide synthesis and the construction of complex nitrogen-containing molecules
for pharmaceutical applications.

Property Value

Molecular Formula C11H22N202[1]
Molecular Weight 214.30 g/mol [1]

CAS Number 1354351-56-6[1]
Appearance White to off-white solid
Chirality (R)-enantiomer
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Experimental Protocols

The synthesis of enantiomerically pure (R)-tert-Butyl azepan-3-ylcarbamate is crucial for its
use in stereospecific drug synthesis. A common and efficient method involves a two-step
process starting from the readily available chiral precursor, D-lysine.[2][3]

Synthesis from D-Lysine

This synthetic route leverages the inherent chirality of D-lysine to produce the desired (R)-
enantiomer of the azepane ring system. The key steps involve the formation of an N-Boc-
protected 3-aminolactam, followed by its conversion to an imido ester and subsequent
hydrogenation.[2][3]

Step 1: Formation of (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate (N-Boc-protected 3-
aminolactam)

e Boc Protection of D-Lysine: D-lysine is first protected at the a-amino group with a tert-
butoxycarbonyl (Boc) group. This is typically achieved by reacting D-lysine with di-tert-butyl
dicarbonate ((Boc)20) in the presence of a base, such as sodium hydroxide, in a mixed
solvent system (e.g., water/THF or water/acetone) at controlled temperatures (e.g., 0-5 °C).

[415](6]

e Cyclization to Lactam: The Na-Boc-protected D-lysine is then induced to cyclize to form the
corresponding seven-membered lactam ring. This intramolecular condensation is often
facilitated by activating the carboxylic acid group, for example, by converting it to an active
ester.

Step 2: Reduction of the Lactam to (R)-tert-Butyl azepan-3-ylcarbamate

o O-Alkylation to Imido Ester: The N-Boc-protected 3-aminolactam is converted to its
corresponding imido ester. This is typically achieved by O-alkylation using a suitable reagent.

o Hydrogenation: The resulting imido ester is then hydrogenated to yield the final product, (R)-
tert-Butyl azepan-3-ylcarbamate. This reduction is carried out under mild conditions (e.g., 5
bar Hz, room temperature) using a standard hydrogenation catalyst such as 5% Platinum on
carbon (Pt/C).[2][3]
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Applications in Drug Development

(R)-tert-Butyl azepan-3-ylcarbamate serves as a crucial building block in the synthesis of
several classes of therapeutic agents, including IRAK4 inhibitors and orexin receptor
antagonists.[7]

Role as an Intermediate in IRAK4 Inhibitor Synthesis

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in inflammatory signaling
pathways and a promising target for the treatment of certain cancers and autoimmune
diseases.[8][9] (R)-tert-Butyl azepan-3-ylcarbamate provides the chiral azepane core, which
Is @ common structural motif in a number of potent and selective IRAK4 inhibitors.

The general workflow for the incorporation of this intermediate into a final IRAK4 inhibitor is
depicted below.
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Final IRAK4
Inhibitor

(R)-tert-Butyl Deprotection (R)-3-Aminoazepane Coupling with IRAK4 Inhibitor Further
azepan-3-ylcarbamate (e.g., TFA) P Core Scaffold Precursor Functionalization
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Orexin Receptor
(Target Identification)

Key Intermediate Synthesis
((R)-tert-Butyl azepan-3-ylcarbamate)

Synthesis of Final
Antagonist Candidate

Preclinical Testing
(In vitro & In vivo)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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